Lipophilicity Differential: 0.5–1.0 logP Unit Separation from the 2-Ethoxyphenyl Analog Governs Membrane Partitioning and Protein Binding
The target compound's computed logP of 5.23 (logD 5.23) is approximately 0.5–1.0 log units lower than the predicted logP (~5.7–6.2) of the 2-ethoxyphenyl analog (CAS 1040668-46-9) . This difference arises because the ethoxy oxygen introduces a hydrogen-bond acceptor and increases polar surface area (predicted PSA ~48.9 Ų for the ethoxy analog vs. 39.7 Ų for the target), partially offsetting the added methylene group's lipophilic contribution [1]. The lower logP of the target compound places it in a more favorable drug-likeness window (Lipinski's Rule of Five: logP <5 preferred), making it a more suitable candidate for biochemical assays requiring aqueous solubility without excessive non-specific protein binding .
| Evidence Dimension | Computed logP (XLogP3-AA) / logD at pH 7.4 |
|---|---|
| Target Compound Data | logP = 5.23; logD = 5.23; PSA = 39.7 Ų |
| Comparator Or Baseline | 2-Ethoxyphenyl analog (CAS 1040668-46-9): predicted logP ~5.7–6.2; predicted PSA ~48.9 Ų |
| Quantified Difference | ΔlogP ≈ –0.5 to –1.0; ΔPSA ≈ –9.2 Ų (target is less polar and less lipophilic than ethoxy analog) |
| Conditions | Computed using XLogP3 (PubChem) and fragment-based estimation (ChemDiv) |
Why This Matters
The target compound's logP of 5.23 sits closer to the upper boundary of oral drug-likeness than the ethoxy analog, offering a superior balance of membrane permeability and aqueous solubility for cell-based screening and in vitro ADME assays.
- [1] PubChem. Computed Properties for CID 27371635 (target) and CID 27372467 (3-chloro-4-methoxyphenyl analog used as reference for oxazole-core logP contributions). National Center for Biotechnology Information. Accessed April 2026. View Source
